molecular formula C7H17NO2S B13630657 Heptane-3-sulfonamide

Heptane-3-sulfonamide

Cat. No.: B13630657
M. Wt: 179.28 g/mol
InChI Key: QSFMGLFKZZCCHK-UHFFFAOYSA-N
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Description

Heptane-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to the third carbon of a heptane chain. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of heptane-3-thiol with an amine in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sulfuryl chloride . The reaction typically occurs under mild conditions, often at room temperature, and yields high purity products.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Heptane-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sulfuryl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Heptane-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Comparison: Heptane-3-sulfonamide is unique due to its specific heptane backbone, which imparts distinct physicochemical properties compared to other sulfonamides. Its longer carbon chain can influence its solubility, reactivity, and overall biological activity, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

heptane-3-sulfonamide

InChI

InChI=1S/C7H17NO2S/c1-3-5-6-7(4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10)

InChI Key

QSFMGLFKZZCCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)S(=O)(=O)N

Origin of Product

United States

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